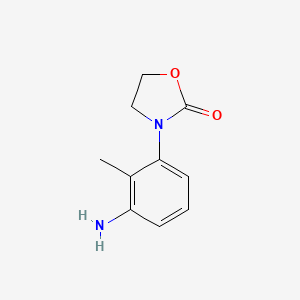

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

CAS No.: 1042623-20-0

Cat. No.: VC3353527

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042623-20-0 |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C10H12N2O2/c1-7-8(11)3-2-4-9(7)12-5-6-14-10(12)13/h2-4H,5-6,11H2,1H3 |

| Standard InChI Key | FXOZERHZOSDAHF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1N2CCOC2=O)N |

| Canonical SMILES | CC1=C(C=CC=C1N2CCOC2=O)N |

Introduction

Chemical Structure and Properties

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a phenyl ring substituted with an amino group at position 3 and a methyl group at position 2, connected to the oxazolidinone ring at nitrogen position 3.

Molecular Properties

The compound has a molecular formula of C10H12N2O2, similar to its structural isomer 3-(3-amino-4-methylphenyl)-1,3-oxazolidin-2-one . Based on comparable structures, the estimated molecular weight is approximately 192.21 g/mol.

Physical and Chemical Characteristics

While specific data for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is limited, properties can be inferred from similar compounds:

Synthesis Methods

General Synthetic Approaches

The synthesis of oxazolidinone derivatives typically follows several established routes. Based on methodology used for similar compounds, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one could be synthesized through:

-

Carbamate formation followed by cyclization

-

Direct coupling of appropriate amino alcohols with carbonylating agents

-

Ring-closing reactions of appropriately substituted precursors

Specific Synthetic Pathways

A potential synthetic route may involve:

-

Starting with 3-amino-2-methylaniline

-

Reaction with 2-haloethanol to form an intermediate

-

Cyclization using carbonyldiimidazole or similar reagents to form the oxazolidinone ring

This approach mirrors methods documented for other oxazolidinone derivatives, where researchers have demonstrated the feasibility of constructing the heterocyclic ring through strategic bond formation .

Mechanism of Action

Structural Basis for Activity

Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional 70S initiation complexes. The specific arrangement of the 3-(3-amino-2-methylphenyl) substituent likely influences binding affinity and selectivity.

Structure-Activity Relationships

The presence of both the amino group at position 3 and methyl group at position 2 on the phenyl ring potentially creates a unique electronic and steric environment that could affect:

-

Binding affinity to bacterial ribosomes

-

Pharmacokinetic properties

-

Stability in physiological conditions

-

Interaction with target proteins

Studies with related compounds have shown that subtle modifications in substitution patterns can significantly alter antimicrobial activity profiles.

Comparative Analysis with Similar Compounds

Structural Analogues

Several structurally related compounds provide insight into potential properties and activities:

Functional Comparison

The positioning of functional groups significantly impacts molecular recognition and biological activity. The 3-amino-2-methyl arrangement on the phenyl ring likely creates a distinct electronic environment compared to other substitution patterns. Research on similar compounds suggests that:

-

The amino group often serves as a hydrogen bond donor in target interactions

-

The methyl group provides hydrophobicity and potentially sterically influences binding conformations

-

The oxazolidinone core typically serves as the primary pharmacophore in antibacterial applications

Biological Activities

Structure-Based Activity Predictions

The specific substitution pattern in 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one likely influences its biological profile:

Synthetic Applications and Transformations

As a Synthetic Intermediate

Compounds featuring the oxazolidinone structure frequently serve as valuable intermediates in organic synthesis. The 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one could potentially function as:

-

A building block for more complex pharmaceutical compounds

-

A precursor for the synthesis of modified amino acids and peptides

-

A scaffold for the development of new chemical entities with diverse biological activities

Chemical Transformations

The functional groups present in the molecule allow for various chemical modifications:

-

The amino group can undergo numerous transformations including acylation, alkylation, and conversion to other nitrogen-containing functionalities

-

The oxazolidinone ring can be opened under specific conditions to generate linear derivatives

-

The methyl group could potentially be functionalized through C-H activation strategies

Similar transformations have been documented with related oxazolidinones, particularly in the context of N-methyl amino acid synthesis .

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic features for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one would include:

| Analytical Method | Expected Characteristics |

|---|---|

| Mass Spectrometry | Molecular ion peak at m/z 192.09 [M]+ |

| IR Spectroscopy | Characteristic C=O stretch ~1750 cm⁻¹; N-H stretching ~3300-3500 cm⁻¹ |

| ¹H NMR | Signals for aromatic protons, methyl group, oxazolidinone ring protons, and amino group |

| ¹³C NMR | Carbonyl carbon at ~155-160 ppm; aromatic and aliphatic carbon signals at characteristic shifts |

Chromatographic Behavior

Based on similar compounds, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one would likely exhibit:

-

Good retention on reverse-phase HPLC columns due to its aromatic ring and moderate polarity

-

Characteristic UV absorption, with maxima likely in the range of 240-280 nm

-

Ionization patterns in LC-MS consistent with its structural features

Future Research Directions

Structure-Activity Relationship Studies

Further research could explore:

-

Systematic modification of substituents on the phenyl ring to optimize activity

-

Investigation of alternative substitution patterns to enhance target selectivity

-

Exploration of synergistic effects with other antimicrobial agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume